Stereochemical Gatekeeper Effect: (1R,2S,5S) vs. (1R,2R,5S) Configuration in HCV NS3 Protease Inhibitor Binding
The (1R,2S,5S) configuration is a strict requirement for the P2 proline mimetic in boceprevir-class HCV NS3/4A protease inhibitors. In the boceprevir co-crystal structure, the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide moiety forms critical hydrophobic contacts with Ala156, Arg155, and His57 in the S2 pocket; inversion at the 2-position to (2R) would project the carboxamide away from the catalytic triad, disrupting the essential hydrogen-bond network [1]. The (1R,2S,5S) des-dimethyl methyl ester serves as the direct synthetic precursor to this pharmacophore, and any contamination with the (1R,2R,5S) or (1S,2R,5R) diastereomers would generate incorrect diastereomeric products that are inactive against the protease target [1].
| Evidence Dimension | Stereochemical requirement for NS3 protease binding |
|---|---|
| Target Compound Data | (1R,2S,5S) configuration: matches boceprevir P2 pharmacophore stereochemistry [1] |
| Comparator Or Baseline | (1R,2R,5S) or (1S,2R,5R) diastereomers: incorrect orientation of P2 substituent; expected to abolish key active-site contacts based on co-crystal structure analysis. No quantitative Ki reported for incorrect diastereomer as it is presumed inactive [1]. |
| Quantified Difference | Stereochemistry-dependent binding: correct (1R,2S,5S) configuration is essential for activity; inversion yields inactive diastereomer. For boceprevir itself, Ki = 14 nM against NS3 protease; for narlaprevir incorporating the same (1R,2S,5S) scaffold, Ki = 6 nM [2]. |
| Conditions | Co-crystal structure analysis (PDB: 2OC8); HCV NS3/4A protease biochemical assay with FRET substrate [1][2] |
Why This Matters
Procurement of the incorrect stereoisomer yields a building block that cannot produce active HCV protease inhibitors, resulting in wasted synthesis effort and false-negative SAR conclusions.
- [1] Venkatraman S, Bogen SL, Arasappan A, et al. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. J Med Chem. 2006;49(20):6074-6086. doi:10.1021/jm060325b View Source
- [2] ChEBI. Narlaprevir (CHEBI:173104). European Bioinformatics Institute. Accessed 2026-05-05. View Source
